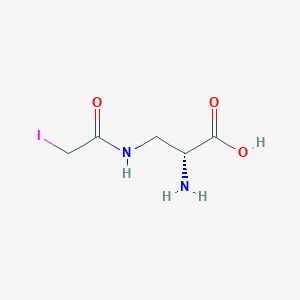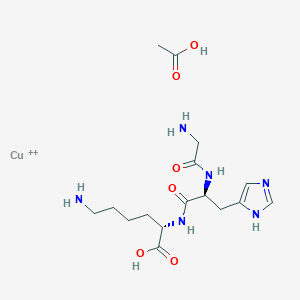
11,15-Eicosadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,15-Eicosadienoic acid (11,15-EDA) is a polyunsaturated fatty acid that belongs to the omega-6 family. It is found in high concentrations in the adipose tissue of mammals and is an important precursor for the synthesis of other bioactive lipids. 11,15-Eicosadienoic acid has been shown to have a variety of physiological effects, including anti-inflammatory and anti-proliferative properties.
Wirkmechanismus
The mechanism of action of 11,15-Eicosadienoic acid is not fully understood, but it is thought to act through several pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of lipoxygenase (LOX), which is an enzyme involved in the production of leukotrienes, which are also pro-inflammatory. Additionally, 11,15-Eicosadienoic acid has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
11,15-Eicosadienoic acid has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 11,15-Eicosadienoic acid has been shown to reduce blood pressure and improve lipid profiles by reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 11,15-Eicosadienoic acid in lab experiments is that it is a naturally occurring compound that can be synthesized from linoleic acid, which is widely available. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to obtain pure 11,15-Eicosadienoic acid due to its low abundance in natural sources.
Zukünftige Richtungen
There are several future directions for research on 11,15-Eicosadienoic acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of 11,15-Eicosadienoic acid and its effects on lipid metabolism and cardiovascular health.
Synthesemethoden
11,15-Eicosadienoic acid can be synthesized from linoleic acid, which is an essential fatty acid that cannot be synthesized by the body and must be obtained from the diet. Linoleic acid is converted to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. GLA is then converted to dihomo-gamma-linolenic acid (DGLA) by the enzyme delta-5-desaturase. Finally, DGLA is converted to 11,15-Eicosadienoic acid by the enzyme delta-4-desaturase.
Wissenschaftliche Forschungsanwendungen
11,15-Eicosadienoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-proliferative effects by inhibiting the growth of cancer cells. In addition, 11,15-Eicosadienoic acid has been shown to have beneficial effects on cardiovascular health by reducing blood pressure and improving lipid profiles.
Eigenschaften
CAS-Nummer |
133530-13-9 |
|---|---|
Produktname |
11,15-Eicosadienoic acid |
Molekularformel |
C15H15NO2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(11E,15E)-icosa-11,15-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h5-6,9-10H,2-4,7-8,11-19H2,1H3,(H,21,22)/b6-5+,10-9+ |
InChI-Schlüssel |
AQMJFJSWRDZFFQ-QPHGKBKNSA-N |
Isomerische SMILES |
CCCC/C=C/CC/C=C/CCCCCCCCCC(=O)O |
SMILES |
CCCCC=CCCC=CCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCC=CCCC=CCCCCCCCCCC(=O)O |
Synonyme |
11,15-eicosadienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)
![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)


![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237304.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)
![benzyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]sulfanylamino]-3-phenylpropanoyl]amino]-4-methylpentanoate](/img/structure/B237306.png)
![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)